molecular formula C7H4BrClO3S B6255318 3-bromo-5-formylbenzene-1-sulfonyl chloride CAS No. 1393557-65-7

3-bromo-5-formylbenzene-1-sulfonyl chloride

Cat. No. B6255318
CAS RN: 1393557-65-7
M. Wt: 283.5
InChI Key:
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Description

3-Bromo-5-formylbenzene-1-sulfonyl chloride (3-Br-5-FBSC) is an organosulfur compound widely used in the synthesis of various organic compounds. It is also known as 3-bromo-5-formylbenzene-1-sulfonyl chloride or 3-bromo-5-formylbenzene-1-sulfonyl dichloride. It is a colorless solid that is soluble in water, alcohol, and ether. It is commonly used in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Br-5-FBSC is not fully understood. However, it is believed that the reaction proceeds through a nucleophilic substitution reaction. In this reaction, the sulfur dichloride acts as a nucleophile, attacking the electrophilic carbon atom of the 3-Br-5-FBSC molecule. This results in the formation of a covalent bond between the sulfur and the carbon atom, and the release of the chlorine atoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-5-FBSC are not well understood. However, it is believed that it may have some effects on enzymes and other proteins involved in metabolic pathways. In addition, it has been suggested that 3-Br-5-FBSC may interact with DNA and RNA, and may be involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of 3-Br-5-FBSC is that it is a versatile reagent that can be used in a variety of synthetic reactions. It is also relatively inexpensive and easy to use. However, there are some limitations to its use. For example, it is not very stable and can decompose in the presence of light or air. In addition, it is highly toxic and should be handled with care.

Future Directions

The future of 3-Br-5-FBSC lies in its potential applications in the synthesis of biologically active compounds and materials. In particular, there is potential for its use in the synthesis of peptides, amino acids, and other biologically active compounds. In addition, there is potential for its use in the synthesis of heterocyclic compounds, such as pyridines and quinolines. There is also potential for its use in the synthesis of pharmaceuticals, agrochemicals, and materials science. Finally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.

Synthesis Methods

3-Br-5-FBSC can be synthesized from 3-bromo-5-formylbenzene-1-sulfonyl chloride (3-Br-5-FBSC) and sulfur dichloride. The reaction proceeds in two steps. First, 3-Br-5-FBSC is reacted with sulfur dichloride in a reaction flask, forming a mixture of 3-bromo-5-formylbenzene-1-sulfonyl chloride and sulfur dichloride. The mixture is then heated to reflux temperature, resulting in the formation of 3-Br-5-FBSC. The reaction can be monitored using thin-layer chromatography (TLC).

Scientific Research Applications

3-Br-5-FBSC is a versatile reagent that is widely used in organic synthesis. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of peptides, amino acids, and other biologically active compounds. In addition, it is used in the synthesis of heterocyclic compounds, such as pyridines and quinolines.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-formylbenzene-1-sulfonyl chloride involves the introduction of a formyl group and a sulfonyl chloride group onto a brominated benzene ring.", "Starting Materials": [ "3-bromoanisole", "sodium hydroxide", "formaldehyde", "sulfuric acid", "phosphorus pentachloride", "chloroform" ], "Reaction": [ "3-bromoanisole is treated with sodium hydroxide to form 3-hydroxyanisole.", "3-hydroxyanisole is then reacted with formaldehyde in the presence of sulfuric acid to form 3-formylphenol.", "Phosphorus pentachloride is added to 3-formylphenol to form 3-formylbenzene-1-sulfonyl chloride.", "Finally, the sulfonyl chloride group is brominated using bromine in chloroform to yield 3-bromo-5-formylbenzene-1-sulfonyl chloride." ] }

CAS RN

1393557-65-7

Product Name

3-bromo-5-formylbenzene-1-sulfonyl chloride

Molecular Formula

C7H4BrClO3S

Molecular Weight

283.5

Purity

95

Origin of Product

United States

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